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molecular formula C8H6BrFO3 B8517218 5-Bromo-6-fluoro-2-hydroxy-3-methoxybenzaldehyde

5-Bromo-6-fluoro-2-hydroxy-3-methoxybenzaldehyde

Cat. No. B8517218
M. Wt: 249.03 g/mol
InChI Key: TYCYNERXVGQEFC-UHFFFAOYSA-N
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Patent
US07816522B2

Procedure details

After adding 3.11 g of N-bromosuccinimide to a solution of 2.98 g of 6-fluoro-2-hydroxy-3-methoxybenzaldehyde [CAS No. 457628-15-8] in 15 ml of acetonitrile, the mixture was stirred overnight at room temperature. Water was added to the reaction mixture and extraction was performed with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate. The desiccating agent was filtered off, and the filtrate was concentrated under reduced pressure to give 3.13 g of 5-bromo-6-fluoro-2-hydroxy-3-methoxybenzaldehyde (crude product).
Quantity
3.11 g
Type
reactant
Reaction Step One
Quantity
2.98 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[F:9][C:10]1[C:15]([CH:16]=[O:17])=[C:14]([OH:18])[C:13]([O:19][CH3:20])=[CH:12][CH:11]=1.O.C(OCC)(=O)C>C(#N)C>[Br:1][C:11]1[CH:12]=[C:13]([O:19][CH3:20])[C:14]([OH:18])=[C:15]([C:10]=1[F:9])[CH:16]=[O:17]

Inputs

Step One
Name
Quantity
3.11 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
2.98 g
Type
reactant
Smiles
FC1=CC=C(C(=C1C=O)O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The desiccating agent was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=C(C=O)C1F)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.13 g
YIELD: CALCULATEDPERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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